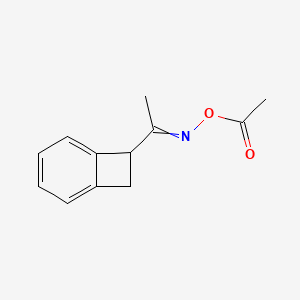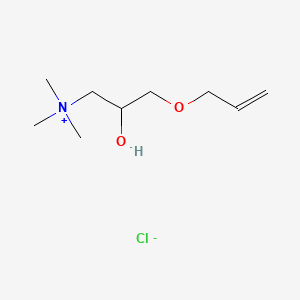
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride is a chemical compound with a unique structure that includes a hydroxyl group, an allyl ether, and a quaternary ammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride typically involves the reaction of 3-chloro-2-hydroxypropyl trimethylammonium chloride with allyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the allyl alcohol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The allyl ether can be reduced to form a saturated ether.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the quaternary ammonium group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated ether.
Substitution: Formation of substituted ammonium compounds.
Applications De Recherche Scientifique
(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can interact with negatively charged sites on cell membranes, leading to changes in membrane permeability. Additionally, the compound can form complexes with proteins, potentially affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with a phenoxy group instead of an allyl ether.
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Precursor in the synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group and an ester group, used in similar applications.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, an allyl ether, and a quaternary ammonium group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Propriétés
Numéro CAS |
69613-89-4 |
|---|---|
Formule moléculaire |
C9H20ClNO2 |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
(2-hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-6-12-8-9(11)7-10(2,3)4;/h5,9,11H,1,6-8H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
AOSKMXGKGRLUEQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(COCC=C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


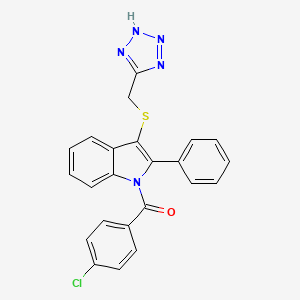
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)

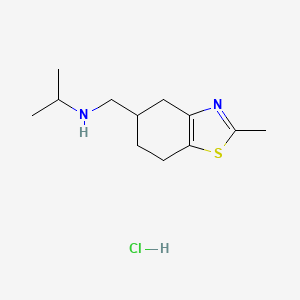
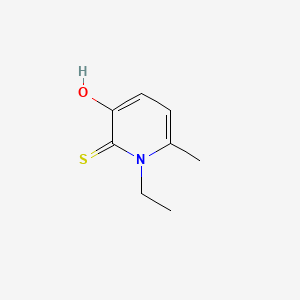
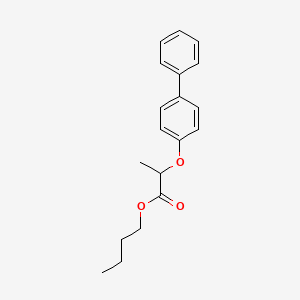
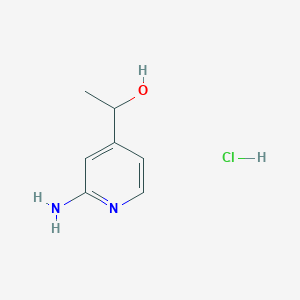
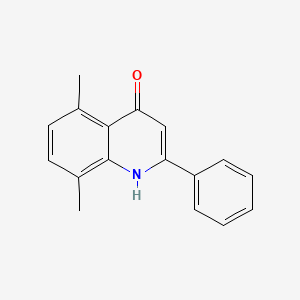
![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)


![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
